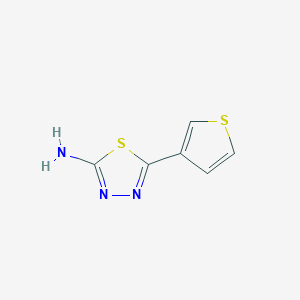
5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. Thiadiazoles are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug development. The compound's structure is characterized by the presence of a thiadiazole ring substituted with an amine group and a thiophenyl group.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of hydrazinecarbothioamide with various carboxylic acids or their derivatives in the presence of phosphorus oxychloride, as seen in the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine . This method yields the desired thiadiazole compounds in good yield and is a common approach for introducing different substituents onto the thiadiazole ring to explore their chemical and biological properties.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. For instance, N-allyl derivatives of thiadiazole amines have been found to exist in the exo-amino tautomeric form in both solution and solid states . The crystal structures often reveal interesting features such as polar ribbons and centrosymmetric dimers, which are indicative of the compound's ability to form stable molecular arrangements through hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions, including the formation of metal complexes. For example, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine with metals such as Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared and characterized . These complexes exhibit distinct physical and chemical properties, which are studied using techniques like FT-IR, UV/visible spectroscopy, and flame atomic absorption spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the compound's geometry, including dihedral angles and planarity, which can affect its reactivity and interaction with other molecules . Additionally, the ability of thiadiazole compounds to bind to DNA through groove binding mode suggests potential applications in medicinal chemistry, as these interactions are crucial for the design of therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie z. B. „5-(Thiophen-3-yl)-1,3,4-thiadiazol-2-amin“, sind für Wissenschaftler von großem Interesse als potenziell biologisch aktive Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Anti-inflammatorische Eigenschaften
Es wurde berichtet, dass Thiophenderivate entzündungshemmende Eigenschaften besitzen . Dies macht sie potenziell nützlich bei der Entwicklung neuer Medikamente zur Behandlung von Erkrankungen im Zusammenhang mit Entzündungen.
Antibakterielle Eigenschaften
Thiophenderivate zeigen auch antimikrobielle Eigenschaften . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnten.
Antihypertensive Eigenschaften
Es wurde festgestellt, dass Thiophenderivate antihypertensive Eigenschaften haben . Dies bedeutet, dass sie möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnten.
Antitumor-Aktivität
Es wurde berichtet, dass Thiophenderivate Antitumoraktivität besitzen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebsmedikamente eingesetzt werden könnten.
Korrosionsschutzmittel
Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt . Das bedeutet, dass sie zum Schutz von Metallen vor Korrosion verwendet werden können.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Dies macht sie im Bereich der Elektronik wichtig.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Dies deutet darauf hin, dass sie eine Schlüsselrolle bei der Entwicklung neuer Display-Technologien spielen könnten.
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Pathways
Thiophene derivatives can influence various biochemical pathways depending on their specific targets. For instance, some thiophene derivatives have been found to possess antioxidant activity, suggesting they might interact with biochemical pathways involving reactive oxygen species .
Safety and Hazards
Zukünftige Richtungen
Thiophene and 1,3,4-thiadiazole derivatives continue to be of interest in the field of organic chemistry due to their unique structural features, which may contribute to their reactivity and potential applications in material science, catalysis, and as a building block for more complex molecular architectures .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-thiophen-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-1-2-10-3-4/h1-3H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWFTOJLHORYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

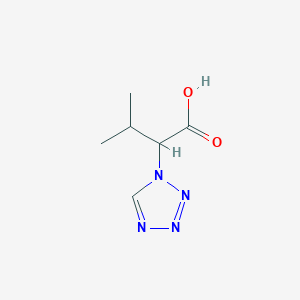
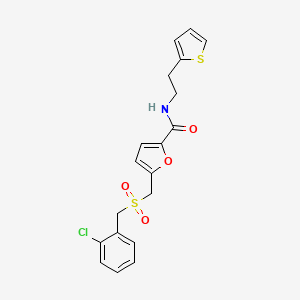
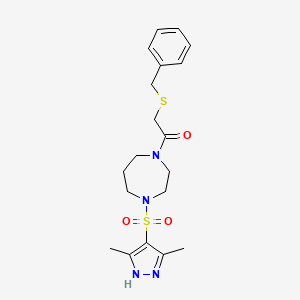
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)
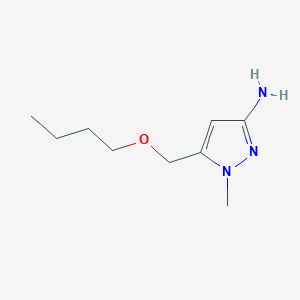

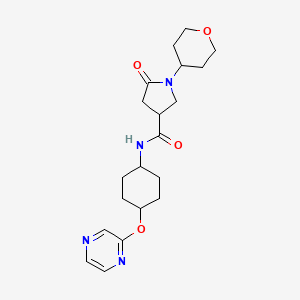
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)